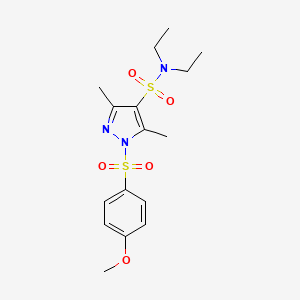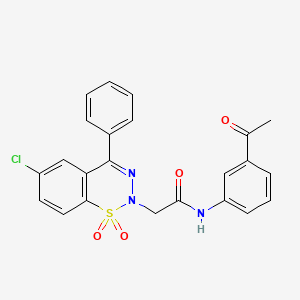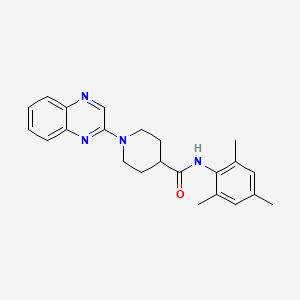![molecular formula C18H19N5O2 B6519079 N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-dimethylbenzamide CAS No. 933010-26-5](/img/structure/B6519079.png)
N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a benzamide derivative with a tetrazole ring attached to the benzene ring via a methylene group. The benzene ring is substituted with two methyl groups and an amide group. The tetrazole ring is further substituted with a 4-methoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely show the benzene ring with the attached amide, methyl, and tetrazole groups. The tetrazole ring would have the 4-methoxyphenyl group attached .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, benzamides and tetrazoles are known to participate in a variety of chemical reactions. Benzamides can undergo hydrolysis to form benzoic acid and an amine. Tetrazoles can act as a bioisostere for carboxylic acid groups and can participate in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. Generally, benzamides are solid at room temperature and have higher melting points than corresponding carboxylic acids or alcohols .Wissenschaftliche Forschungsanwendungen
N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-dimethylbenzamide has been studied for its potential therapeutic applications, particularly in cancer research. It has been shown to inhibit the growth of several types of cancer cells, including breast, colon, and lung cancer cells. In addition, it has been shown to reduce the proliferation of cancer cells and induce apoptosis. Furthermore, it has been studied for its potential anti-inflammatory, anti-angiogenic, and anti-tumorigenic activities.
Wirkmechanismus
The mechanism of action of N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-dimethylbenzamide is not fully understood. However, it is believed to act through the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are hormones that are known to play a role in the development and progression of certain types of cancer. By inhibiting this enzyme, this compound is thought to reduce the production of prostaglandins, which may in turn inhibit the growth of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, it has been shown to have anti-inflammatory, anti-angiogenic, and anti-tumorigenic activities. It has also been shown to inhibit the production of nitric oxide, which is a molecule involved in the regulation of blood pressure and inflammation. Furthermore, it has been shown to reduce the production of reactive oxygen species, which are molecules involved in oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-dimethylbenzamide has several advantages and limitations when used in laboratory experiments. One advantage is that it is easily synthesized in the laboratory, making it a convenient tool for research. In addition, it has been shown to be effective in inhibiting the growth of various types of cancer cells, making it a useful tool for studying the effects of cancer treatments. However, it is important to note that the effects of this compound may vary depending on the type of cancer cell being studied. Therefore, it is important to use caution when using this compound in laboratory experiments.
Zukünftige Richtungen
N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-dimethylbenzamide has shown promising results in laboratory experiments and is currently being studied for its potential therapeutic applications. Possible future directions for research include further studies of its mechanism of action, as well as studies of its potential applications in the treatment of other diseases, such as autoimmune disorders and infections. Additionally, further studies of its potential side effects and toxicity are needed to ensure its safety for clinical use. Finally, further studies are needed to investigate its potential synergistic effects when combined with other drugs or therapies.
Synthesemethoden
N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-dimethylbenzamide is synthesized by reacting 4-methoxyphenyl-1H-1,2,3,4-tetrazol-5-ylmethanol with 3,4-dimethylbenzamide. The reaction is carried out in an organic solvent, such as dimethylformamide, at elevated temperatures and in the presence of a base, such as sodium hydroxide. The reaction yields the desired product in high yield.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-12-4-5-14(10-13(12)2)18(24)19-11-17-20-21-22-23(17)15-6-8-16(25-3)9-7-15/h4-10H,11H2,1-3H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWLTEOVJHKNNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[1-(benzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine](/img/structure/B6518998.png)



![N-(3-acetylphenyl)-2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-2H-1lambda6,2,3-benzothiadiazin-2-yl]acetamide](/img/structure/B6519023.png)


![N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-fluorobenzamide](/img/structure/B6519049.png)
![N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B6519059.png)
![N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-methylbenzamide](/img/structure/B6519063.png)
![N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,5-dimethylbenzamide](/img/structure/B6519071.png)
![2-methoxy-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B6519082.png)
![2-(benzylsulfanyl)-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide](/img/structure/B6519089.png)
![N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B6519097.png)